Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a methyl group, and an ethyl ester group attached to the oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 4-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction proceeds through the formation of a diazo intermediate, which then undergoes cyclization to form the oxirane ring. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form a diol.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-fluorophenyl)-3-methyloxirane-2,3-diol.
Reduction: Formation of ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability and effectiveness.
Comparison with Similar Compounds
Similar Compounds
Ethyl (4-fluorobenzoyl)acetate: Similar in structure but lacks the oxirane ring.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate: Contains a ketone group instead of the oxirane ring.
Uniqueness
Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the oxirane ring, which imparts distinct chemical reactivity and biological activity. The combination of the fluorophenyl group and the oxirane ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13FO3 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-4-6-9(13)7-5-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
ANXSZPSRSYZERM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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